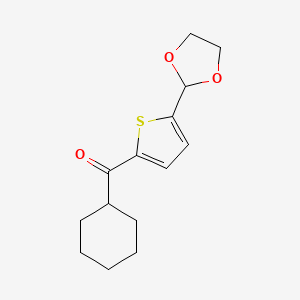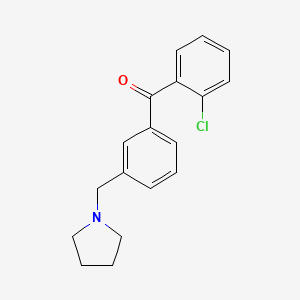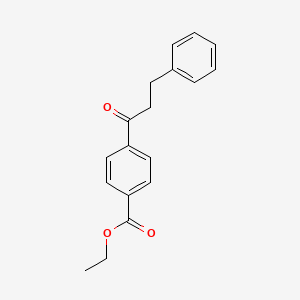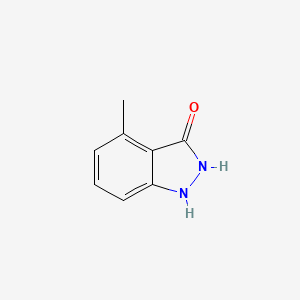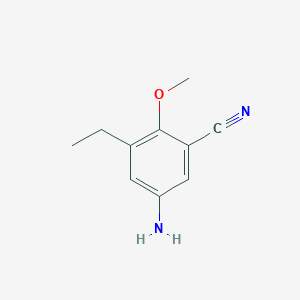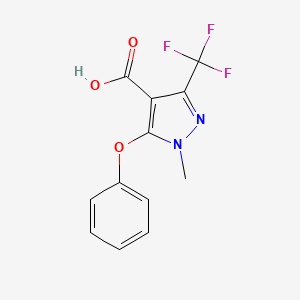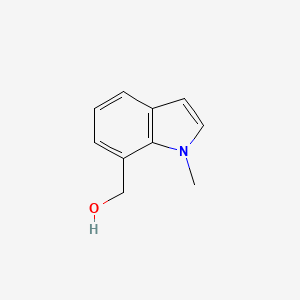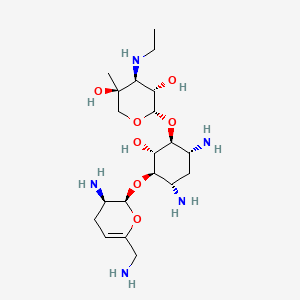
Etisomicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etisomicin: is a semisynthetic aminoglycoside antibiotic. It is derived from the natural antibiotic gentamicin and has been modified to enhance its antibacterial properties. The molecular formula of this compound is C20H39N5O7, and it has a molecular weight of 461.55 g/mol . This compound is known for its potent activity against a wide range of bacterial infections, particularly those caused by Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etisomicin is synthesized through a series of chemical reactions starting from gentamicin. The process involves the selective modification of specific functional groups to enhance its antibacterial activity. The key steps in the synthesis include:
Protection of Amino Groups: The amino groups in gentamicin are protected using suitable protecting groups to prevent unwanted reactions.
Selective Deprotection: The protecting groups are selectively removed to expose the desired amino groups.
Chemical Modification: The exposed amino groups are chemically modified to introduce new functional groups that enhance the antibacterial activity of the compound.
Purification: The final product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes followed by chemical modification. The fermentation process uses genetically engineered microorganisms to produce gentamicin, which is then chemically modified to obtain this compound. The industrial production process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Etisomicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to modify the functional groups in this compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce various oxidized derivatives of this compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Etisomicin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of aminoglycoside antibiotics. Researchers study its chemical properties and reactions to develop new antibiotics with improved properties.
Biology: In biological research, this compound is used to study the mechanisms of bacterial resistance and to develop new strategies for combating antibiotic-resistant bacteria.
Medicine: this compound is used in clinical research to evaluate its efficacy and safety in treating bacterial infections. It is also used in the development of new antibiotic formulations.
Industry: In the pharmaceutical industry, this compound is used in the production of antibiotic medications.
Mechanism of Action
Etisomicin exerts its antibacterial effects by binding to the bacterial ribosome and inhibiting protein synthesis. Specifically, it binds to the 30S subunit of the ribosome, causing misreading of the genetic code and preventing the synthesis of essential proteins. This leads to the death of the bacterial cell. The molecular targets of this compound include the ribosomal RNA and various ribosomal proteins involved in protein synthesis .
Comparison with Similar Compounds
- Gentamicin
- Tobramycin
- Amikacin
Properties
CAS No. |
70639-48-4 |
|---|---|
Molecular Formula |
C20H39N5O7 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(ethylamino)-5-methyloxane-3,5-diol |
InChI |
InChI=1S/C20H39N5O7/c1-3-25-17-14(27)19(29-8-20(17,2)28)32-16-12(24)6-11(23)15(13(16)26)31-18-10(22)5-4-9(7-21)30-18/h4,10-19,25-28H,3,5-8,21-24H2,1-2H3/t10-,11+,12-,13+,14+,15-,16+,17+,18-,19+,20-/m1/s1 |
InChI Key |
KOBHYGXJFZRQFP-XWXOKSHGSA-N |
SMILES |
CCNC1C(C(OCC1(C)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O |
Isomeric SMILES |
CCN[C@H]1[C@@H]([C@@H](OC[C@@]1(C)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N)N)O |
Canonical SMILES |
CCNC1C(C(OCC1(C)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O |
Key on ui other cas no. |
70639-48-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


